

Application Note: Proteomic Analysis of Cancer Cells Treated with (R)-CDK2 degrader 6

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Compound of Interest

Compound Name: (R)-CDK2 degrader 6

Cat. No.: B12430512

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative proteomic analysis of cells following treatment with **(R)-CDK2 degrader 6**, a selective molecular glue degrader targeting Cyclin-Dependent Kinase 2 (CDK2) for proteasomal degradation.[1][2] Targeted protein degradation has emerged as a powerful therapeutic strategy, making proteome-wide analysis essential to confirm target degradation, assess selectivity, and understand downstream cellular effects.[3][4] The following protocols cover cell culture, treatment, sample preparation using an in-solution digestion method, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Representative data and visualizations are provided to guide researchers in applying this workflow.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition, and is frequently dysregulated in various cancers, including breast cancer.[5] **(R)-CDK2 degrader 6** is a molecular glue that induces the degradation of CDK2 by redirecting E3 ubiquitin ligase activity towards it, leading to its ubiquitination and subsequent destruction by the proteasome.[2][6]

Global proteomic analysis is critical for evaluating such degraders. It allows for:

- **Verification of Target Engagement:** Confirming the specific and efficient degradation of CDK2.

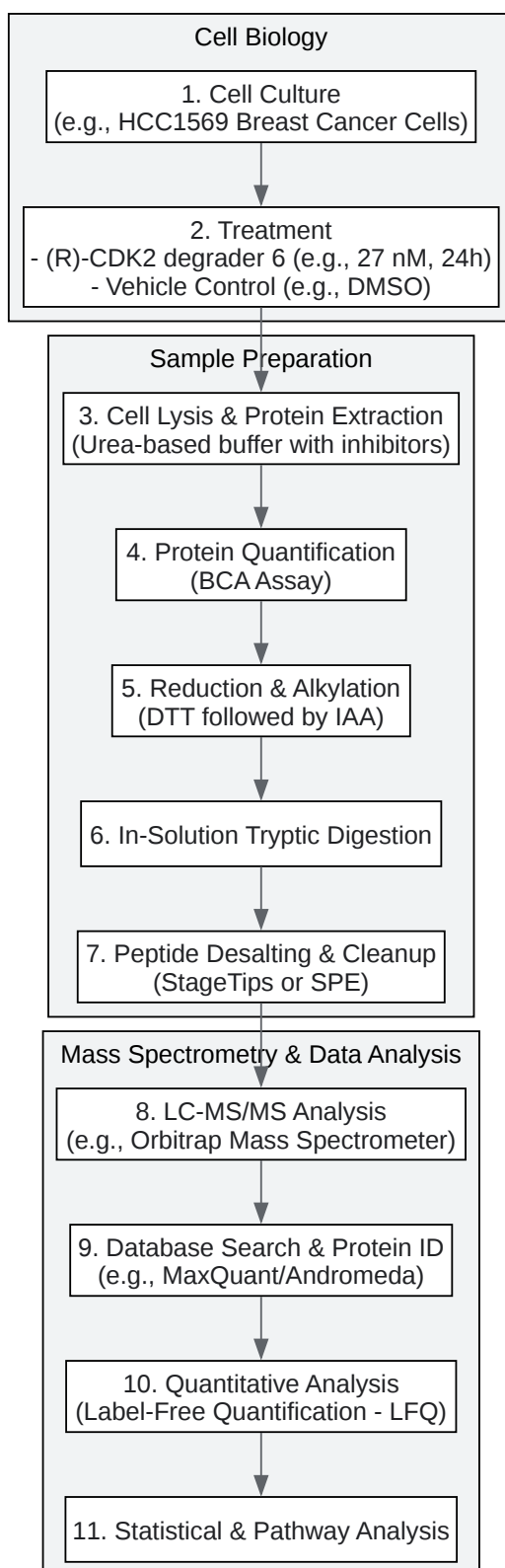
- Selectivity Profiling: Identifying off-target proteins that are unintentionally degraded.[\[4\]](#)
- Pathway Analysis: Understanding the downstream consequences of CDK2 depletion on cellular signaling pathways.[\[4\]](#)

This application note outlines a robust workflow for this analysis, from sample preparation to data interpretation.

Experimental Protocols

A generalized workflow for this analysis is presented below. Proper sample preparation is a critical step for reproducible and high-quality mass spectrometry results.[\[7\]](#)[\[8\]](#)

Diagram: Proteomics Experimental Workflow



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Caption: General workflow for proteomic analysis of cells treated with a protein degrader.

Cell Culture and Treatment

- Cell Line: Culture a relevant cancer cell line (e.g., HCC1569, a CCNE1-amplified breast cancer line) in appropriate media and conditions.
- Seeding: Plate cells to achieve 70-80% confluency at the time of harvest.
- Treatment: Treat cells in triplicate with **(R)-CDK2 degrader 6** at a final concentration around its DC50 (e.g., 27.0 nM) for a specified time (e.g., 24 hours).^[2] Prepare a parallel set of triplicate samples treated with a vehicle control (e.g., DMSO).
- Harvesting: After incubation, wash cells twice with ice-cold PBS, then scrape and collect the cell pellets by centrifugation. Flash-freeze pellets in liquid nitrogen and store at -80°C until lysis.

Protein Extraction and Digestion

This protocol is adapted from standard in-solution digestion procedures.^{[9][10]}

- Lysis: Resuspend cell pellets in a lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) supplemented with protease and phosphatase inhibitors. Sonicate the samples on ice to ensure complete lysis and shear nucleic acids.
- Centrifugation: Clarify the lysate by centrifuging at ~20,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
- Quantification: Determine the protein concentration of each sample using a BCA protein assay.
- Reduction: For each sample, take a fixed amount of protein (e.g., 50 µg). Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.
- Alkylation: Add Iodoacetamide (IAA) to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark to alkylate cysteine residues.
- Digestion:

- Dilute the urea concentration to less than 2 M by adding 100 mM Tris-HCl (pH 8.5).
- Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).
- Incubate overnight at 37°C with gentle shaking.
- Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

Peptide Cleanup

Peptides must be desalted and concentrated prior to MS analysis to remove contaminants that interfere with ionization.^{[8][11]}

- StageTip Preparation: Use C18 StageTips (or equivalent solid-phase extraction cartridges).
- Equilibration: Condition the tip by passing 100 µL of 100% methanol, followed by 100 µL of 50% acetonitrile/0.1% formic acid, and finally two washes with 100 µL of 0.1% formic acid.
- Binding: Load the acidified peptide sample onto the StageTip.
- Washing: Wash the tip with 100 µL of 0.1% formic acid to remove salts and other hydrophilic contaminants.
- Elution: Elute the bound peptides with 60 µL of 50% acetonitrile/0.1% formic acid into a clean tube.
- Drying: Dry the eluted peptides completely using a vacuum concentrator. Store dried peptides at -80°C.

LC-MS/MS Analysis

- Resuspension: Reconstitute the dried peptides in a suitable volume (e.g., 20 µL) of 0.1% formic acid in water.
- Injection: Inject a portion of the sample (e.g., 1-2 µg) onto a reversed-phase analytical column.
- Chromatography: Separate peptides using a gradient of increasing acetonitrile concentration over a defined period (e.g., 90-120 minutes).

- **Mass Spectrometry:** Perform analysis on a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap series). Acquire data in a data-dependent acquisition (DDA) mode, selecting the top N most intense precursor ions for fragmentation (MS/MS).

Data Analysis

- **Database Search:** Process the raw MS data using a software platform like MaxQuant. Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) with trypsin specified as the enzyme.
- **Quantification:** Use the Label-Free Quantification (LFQ) algorithm within MaxQuant to determine the relative abundance of proteins across samples.
- **Statistical Analysis:** Import the protein LFQ intensity values into a statistical software environment (e.g., Perseus or R). Perform normalization, handle missing values, and conduct a t-test or similar statistical test to identify proteins with significant abundance changes between the treated and control groups.

Representative Quantitative Data

The following table presents hypothetical data from a proteomic experiment comparing cells treated with **(R)-CDK2 degrader 6** against a vehicle control. A significant negative Log2 Fold Change indicates protein degradation.

Protein ID (UniProt)	Gene Name	Description	Log2 Fold Change (Treated/Contr ol)	p-value
P24941	CDK2	Cyclin- dependent kinase 2	-3.85	0.0001
P24864	CCNE1	G1/S-specific cyclin-E1	-0.95	0.045
P06493	RB1	Retinoblastoma- associated protein	-0.15	0.68
P62258	CRBN	Cereblon	0.05	0.91
Q00534	CDK4	Cyclin- dependent kinase 4	-0.08	0.85
P11450	CDK6	Cyclin- dependent kinase 6	-0.11	0.79
Q13445	WEE1	WEE1 G2 checkpoint kinase	0.21	0.55

Data are representative and for illustrative purposes only.

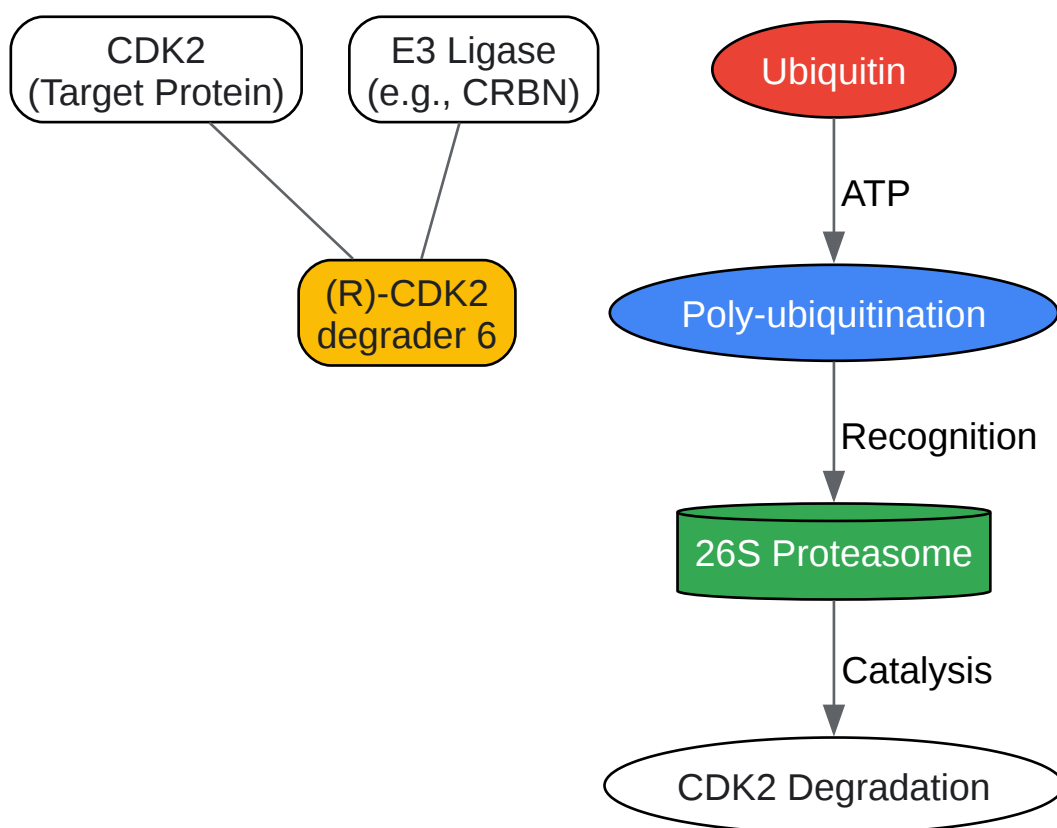
Interpretation:

- CDK2: Shows a dramatic and statistically significant decrease in abundance, confirming its degradation as the primary target.
- CCNE1: A known binding partner of CDK2, shows a modest decrease, which could be a downstream effect of CDK2 loss.[\[5\]](#)

- RB1: A key downstream substrate of CDK2, shows no significant change in total protein level.
- CRBN, CDK4, CDK6: These proteins show no significant changes, indicating the high selectivity of the degrader. CRBN is the E3 ligase component, and CDK4/6 are closely related kinases, making them important selectivity controls.[12]

Mechanism of Action Visualization

Diagram: (R)-CDK2 degrader 6 Mechanism



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Caption: Mechanism of molecular glue-induced protein degradation.

This diagram illustrates how **(R)-CDK2 degrader 6** facilitates the formation of a ternary complex between CDK2 and an E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of CDK2, marking it for recognition and degradation by the 26S proteasome, ultimately leading to a reduction in cellular CDK2 levels.[6]

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